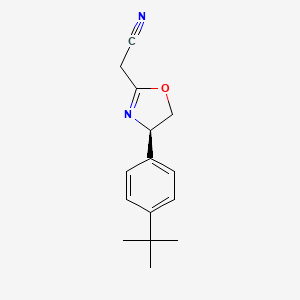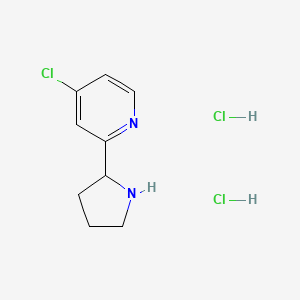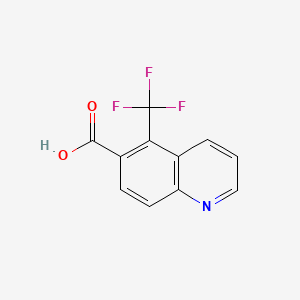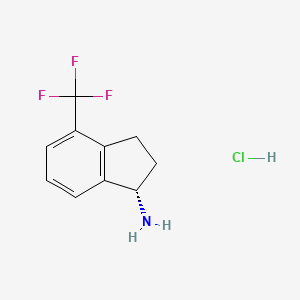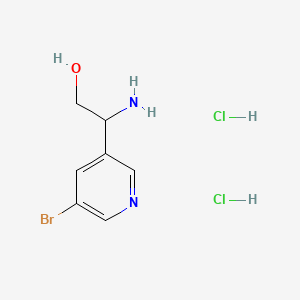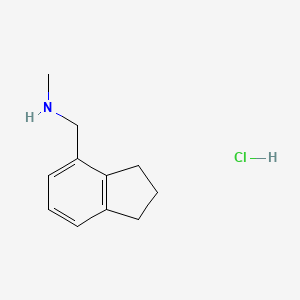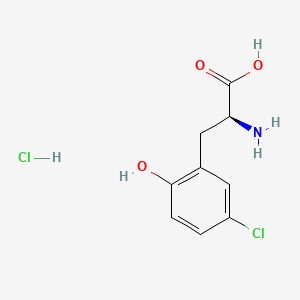
(R)-4-(1-Aminoethyl)-3-chlorobenzonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-(1-Aminoethyl)-3-chlorobenzonitrile hydrochloride is a chiral organic compound that features a benzene ring substituted with a nitrile group, a chlorine atom, and an aminoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Aminoethyl)-3-chlorobenzonitrile hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative that has the desired substituents.
Nitrile Formation: A nitrile group is introduced onto the benzene ring through a reaction such as the Sandmeyer reaction, where an aryl diazonium salt reacts with copper(I) cyanide.
Aminoethyl Group Introduction: The aminoethyl group is introduced via a reductive amination process, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Resolution of Enantiomers: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer, which can be achieved using chiral chromatography or crystallization techniques.
Industrial Production Methods
In an industrial setting, the production of ®-4-(1-Aminoethyl)-3-chlorobenzonitrile hydrochloride would involve scaling up the above synthetic routes. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing automated systems for enantiomeric resolution.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The chlorine atom on the benzene ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
Synthesis of Chiral Intermediates: Used as a building block in the synthesis of chiral intermediates for pharmaceuticals.
Ligand Design: Employed in the design of chiral ligands for asymmetric catalysis.
Biology
Enzyme Inhibition Studies: Investigated for its potential as an enzyme inhibitor in biochemical assays.
Protein Labeling: Utilized in the labeling of proteins for structural and functional studies.
Medicine
Drug Development: Explored as a potential lead compound in the development of new therapeutic agents.
Diagnostic Tools: Used in the development of diagnostic tools for detecting specific biomolecules.
Industry
Material Science: Applied in the synthesis of advanced materials with specific electronic or optical properties.
Agriculture: Investigated for its potential use in agrochemicals for pest control.
Mécanisme D'action
The mechanism by which ®-4-(1-Aminoethyl)-3-chlorobenzonitrile hydrochloride exerts its effects involves interactions with specific molecular targets. The aminoethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the nitrile and chlorine substituents can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-4-(1-Aminoethyl)-3-chlorobenzonitrile hydrochloride: The enantiomer of the compound, which may have different biological activities.
4-(1-Aminoethyl)-3-bromobenzonitrile hydrochloride: A similar compound with a bromine atom instead of chlorine.
4-(1-Aminoethyl)-3-fluorobenzonitrile hydrochloride: A similar compound with a fluorine atom instead of chlorine.
Uniqueness
®-4-(1-Aminoethyl)-3-chlorobenzonitrile hydrochloride is unique due to its specific chiral configuration and the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The combination of these features makes it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
4-[(1R)-1-aminoethyl]-3-chlorobenzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2.ClH/c1-6(12)8-3-2-7(5-11)4-9(8)10;/h2-4,6H,12H2,1H3;1H/t6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPXZWDDFCFSIX-FYZOBXCZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)C#N)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)C#N)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4,8-bis(4-fluoro-5-hexylthiophen-2-yl)thieno[2,3-f][1]benzothiole](/img/structure/B8182035.png)
